N-(4-acetylphenyl)-3-bromobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

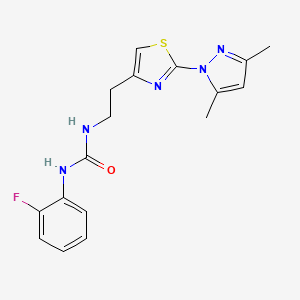

N-(4-acetylphenyl)-3-bromobenzamide, also known as 4'-Acetyl-3-bromo-N-benzoylaniline, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Aplicaciones Científicas De Investigación

Radical Scavenging Activity

- Nitrogen-containing bromophenols, similar in structure to N-(4-acetylphenyl)-3-bromobenzamide, have been isolated from marine algae and shown potent radical scavenging activity, suggesting potential applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

Synthesis and Chemical Reactions

- Bromomethyl compounds, which are structurally related to this compound, have been synthesized through catalytic processes. These compounds are highly functionalized and valuable for chemical synthesis (Furst et al., 2020).

Luminescent Complexes

- Rhenium(I) carbonyl complexes incorporating N-heterocyclic carbenes exhibit phosphorescent emission. Such complexes, related to this compound, have potential applications in photophysical studies (Casson et al., 2011).

Anti-inflammatory Properties

- N-substituted benzamides, similar to this compound, have shown potential as radio- and chemo-sensitizers, with applications in cancer treatment and development of anti-inflammatory compounds (Liberg et al., 1999).

Anticonvulsant Properties

- Certain N-substituted benzamides have shown promise as anticonvulsants. This suggests potential pharmaceutical applications in treating epilepsy and seizures (Afolabi & Okolie, 2013).

Environmental Applications

- The degradation products of similar compounds in water treatment processes have been studied, indicating environmental applications in the understanding of chemical behavior and interactions with disinfectants (Manasfi et al., 2015).

Biosensor Development

- Modified electrodes incorporating structures similar to this compound have been developed for detecting glutathione, indicating applications in biosensing technologies (Karimi-Maleh et al., 2014).

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-3-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2/c1-10(18)11-5-7-14(8-6-11)17-15(19)12-3-2-4-13(16)9-12/h2-9H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUZKJORTRXGPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2840666.png)

![3-(2-oxo-2-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2840668.png)

![1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2840670.png)

![N-(isoxazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2840674.png)

![2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B2840680.png)

![4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2840683.png)